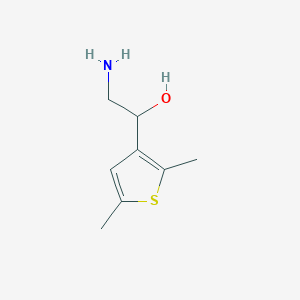
2-Amino-1-(2,5-dimethylthiophen-3-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(2,5-dimethylthiophen-3-yl)ethan-1-ol is a chemical compound with the molecular formula C8H13NOS. It is a derivative of thiophene, a sulfur-containing heterocyclic compound. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique structural and electronic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2,5-dimethylthiophen-3-yl)ethan-1-ol typically involves the reaction of 2,5-dimethylthiophene with appropriate reagents to introduce the amino and hydroxyl functional groups. One common method involves the use of a Grignard reagent followed by a reaction with an amine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1-(2,5-dimethylthiophen-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions on the thiophene ring can introduce various functional groups .
Applications De Recherche Scientifique
2-Amino-1-(2,5-dimethylthiophen-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 2-Amino-1-(2,5-dimethylthiophen-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. The thiophene ring can participate in π-π interactions, further influencing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-1-(2,5-dimethylthiophen-3-yl)ethan-1-ol
- 2-{[1-(2,5-dimethylthiophen-3-yl)ethyl]amino}ethan-1-ol
- (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone
Uniqueness
This compound is unique due to its specific combination of functional groups and the presence of the thiophene ring. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C8H13NOS |
|---|---|
Poids moléculaire |
171.26 g/mol |
Nom IUPAC |
2-amino-1-(2,5-dimethylthiophen-3-yl)ethanol |
InChI |
InChI=1S/C8H13NOS/c1-5-3-7(6(2)11-5)8(10)4-9/h3,8,10H,4,9H2,1-2H3 |
Clé InChI |
WUINOGLVZQYWIN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(S1)C)C(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


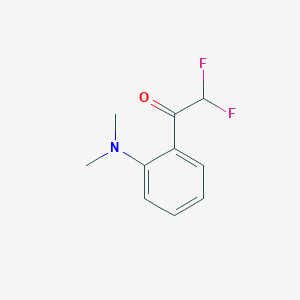
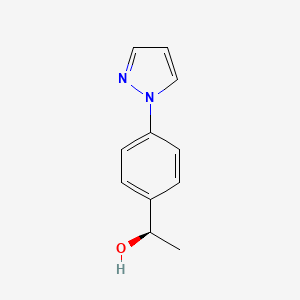
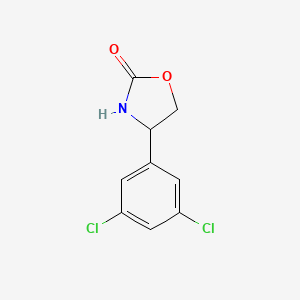
![3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol](/img/structure/B13600828.png)
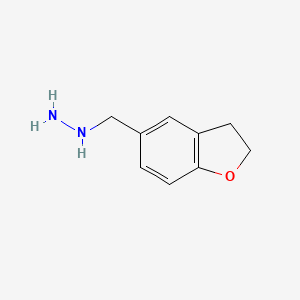


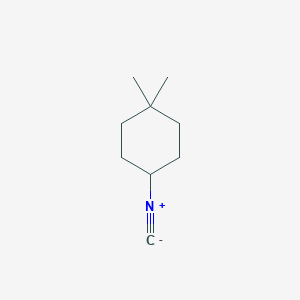
![1,5-Dioxa-8-azaspiro[5.5]undecane](/img/structure/B13600875.png)
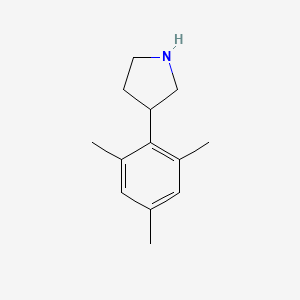

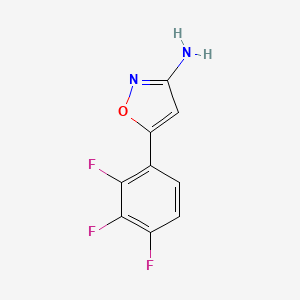
![3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptanehydrochloride](/img/structure/B13600899.png)

